molecular formula C26H16ClN3O4 B2967763 2-(4-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 321392-13-6

2-(4-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No.: B2967763
CAS No.: 321392-13-6
M. Wt: 469.88
InChI Key: JLNZNZMKGBPMOQ-UHFFFAOYSA-N
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Description

The compound 2-(4-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione features a tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione core functionalized with three distinct substituents:

  • 4-Chlorophenyl group: Enhances lipophilicity and influences electronic properties via electron-withdrawing effects.
  • 1,3-Dioxo-indenylidene moiety: Contributes to π-conjugation and may stabilize the molecule through intramolecular charge transfer.

Properties

IUPAC Name

5-(4-chlorophenyl)-3-(1-hydroxy-3-oxoinden-2-yl)-1-pyridin-2-yl-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16ClN3O4/c27-13-8-10-14(11-9-13)30-25(33)18-19(26(30)34)22(29-21(18)17-7-3-4-12-28-17)20-23(31)15-5-1-2-6-16(15)24(20)32/h1-12,18-19,21,31H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVQRUMTHATLBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C3=NC(C4C3C(=O)N(C4=O)C5=CC=C(C=C5)Cl)C6=CC=CC=N6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to explore its biological properties, including anti-inflammatory, anticancer, and neuroprotective effects.

Chemical Structure and Properties

The molecular formula of the compound is C26H16ClN3O4C_{26}H_{16}ClN_3O_4 with a molecular weight of approximately 470.87 g/mol. Its structure features multiple functional groups that contribute to its biological activity.

1. Anti-inflammatory Properties

Recent studies have indicated that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives of pyrazine and other heterocycles have been shown to inhibit pro-inflammatory cytokines and reduce nitric oxide production in activated microglia. This suggests potential applications in treating neuroinflammatory conditions such as Parkinson's disease (PD) and Alzheimer's disease (AD) .

2. Anticancer Activity

Research into related compounds indicates that they may inhibit cancer cell proliferation. For example, pyrazine derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The mechanism often involves the modulation of signaling pathways such as NF-kB and MAPK .

3. Neuroprotective Effects

The neuroprotective potential of this compound is particularly noteworthy. In vitro studies have shown that similar compounds can protect dopaminergic neurons from oxidative stress and inflammation-induced damage. This protection is mediated through the inhibition of pathways leading to neuronal apoptosis .

Case Study 1: Anti-inflammatory Mechanism

A study investigated the effects of a structurally similar compound on LPS-stimulated microglial cells. The results showed a significant decrease in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory responses .

Case Study 2: Anticancer Activity

In another study focusing on pyrazine derivatives, several compounds were evaluated for their ability to inhibit the growth of human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating potent anticancer activity .

Data Tables

Biological Activity Mechanism References
Anti-inflammatoryInhibition of iNOS and COX-2
AnticancerInduction of apoptosis
NeuroprotectiveProtection against oxidative stress

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolo-Pyrrole-dione Derivatives

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Notable Spectral Data (NMR/IR)
Target Compound (Main) Tetrahydropyrrolo[3,4-c]pyrrole 4-Chlorophenyl, 1,3-dioxo-indenylidene, 2-pyridinyl N/A N/A N/A
A-ID () Dihydropyrrolo[3,4-c]pyrrole Thiophen-2-yl, bis(2-ethylhexyl), 1,3-dioxo-indenylidene 212 81 1H-NMR: δ 8.2–6.8 (aromatic); FTIR: 1705 cm⁻¹ (C=O)
1l () Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl, cyano, phenethyl 243–245 51 1H NMR: δ 8.3 (Ar-H); IR: 2220 cm⁻¹ (C≡N)
Compound 12 () Pyrrolo[1,2-c]thiazolo-pyrimidine 4-Chlorophenyl, 4-methoxyphenyl, triazole N/A N/A 13C NMR: 137.7–158.2 ppm (aromatic carbons)

Key Observations :

  • Thermal Stability : A-ID’s melting point (212°C) is lower than 1l’s (243–245°C), suggesting that nitro groups (in 1l) enhance intermolecular interactions more effectively than chlorophenyl or indenylidene groups .
  • Electronic Properties : The 1,3-dioxo-indenylidene group in the main compound and A-ID may enable charge-transfer interactions, similar to the nitrophenyl group in 1l .

Insights :

  • The main compound’s synthesis may require similar reflux conditions as A-ID, but the pyridinyl group could necessitate milder bases to avoid decomposition .
  • Lower yields in 1l (51%) compared to A-ID (81%) highlight challenges in introducing nitro or cyano groups .

Spectroscopic and Analytical Data

  • NMR Shifts : A-ID’s aromatic protons resonate at δ 8.2–6.8, while 1l’s nitrophenyl protons appear at δ 8.3. The main compound’s pyridinyl protons may exhibit downfield shifts (δ > 8.5) due to electron withdrawal .
  • FTIR Stretches : A-ID’s carbonyl stretches at 1705 cm⁻¹ align with the main compound’s dione moiety, but the pyridinyl C=N stretch (~1600 cm⁻¹) would further distinguish it .

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